3-(4-Bromo-2-nitrophenoxy)oxetane
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Overview
Description
3-(4-Bromo-2-nitrophenoxy)oxetane is an organic compound with the molecular formula C9H8BrNO4 It is characterized by the presence of a bromine atom, a nitro group, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-nitrophenoxy)oxetane typically involves the reaction of 4-bromo-2-nitrophenol with oxetane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-nitrophenoxy)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The oxetane ring can be opened through oxidation, leading to the formation of different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(4-Amino-2-nitrophenoxy)oxetane.
Oxidation: Various ring-opened products depending on the oxidizing agent.
Scientific Research Applications
3-(4-Bromo-2-nitrophenoxy)oxetane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Chemical Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-nitrophenoxy)oxetane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to these targets. In materials science, the oxetane ring can undergo ring-opening polymerization, contributing to the formation of polymer networks with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-2-nitrophenoxy)oxetane: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-2-nitrophenoxy)oxetane: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methyl-2-nitrophenoxy)oxetane: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(4-Bromo-2-nitrophenoxy)oxetane is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or substituents. The combination of the bromine and nitro groups also provides distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromo-2-nitrophenoxy)oxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVPWMYNNBYHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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